3,3-Diphenyl-2-azetidinone
Overview
Description
3,3-Diphenyl-2-azetidinone, also known as DPA, is a cyclic β-lactam compound that has gained significant attention in the scientific community due to its diverse range of applications. DPA has been extensively studied for its unique chemical structure, which allows it to act as a versatile building block for the synthesis of various organic compounds.
Scientific Research Applications
3,3-Diphenyl-2-azetidinone has been used in various scientific research applications, including the synthesis of chiral compounds, organocatalysis, and drug discovery. This compound can act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiopure compounds. This compound has also been used as an organocatalyst in various reactions, such as the Michael addition and the aldol reaction. In drug discovery, this compound has been used as a scaffold for the development of various pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-2-azetidinone is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions, such as the Staudinger reaction and the ring-closing metathesis. This compound can also act as a Lewis acid, facilitating the formation of various intermediates in organic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. This compound has also been shown to have antiviral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
3,3-Diphenyl-2-azetidinone has several advantages for lab experiments, including its ease of synthesis and its versatility as a building block for the synthesis of various organic compounds. However, this compound has some limitations, including its low solubility in water and its sensitivity to air and moisture.
Future Directions
There are several future directions for the research and development of 3,3-Diphenyl-2-azetidinone. One potential area of research is the development of this compound-based catalysts for various organic reactions. Another area of research is the development of this compound-based pharmaceuticals for the treatment of various diseases, such as cancer and viral infections. Additionally, the investigation of the mechanism of action of this compound could lead to a better understanding of its potential applications in organic synthesis and drug discovery.
Conclusion:
In conclusion, this compound is a versatile cyclic β-lactam compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound can be synthesized using various methods and has been used in various scientific research applications, including the synthesis of chiral compounds, organocatalysis, and drug discovery. The mechanism of action of this compound is not well understood, but it has been shown to have potential as an anticancer and antiviral agent. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of this compound, including the development of this compound-based catalysts and pharmaceuticals, and the investigation of its mechanism of action.
Synthesis Methods
3,3-Diphenyl-2-azetidinone can be synthesized using various methods, including the Staudinger reaction, reductive amination, and ring-closing metathesis. The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate, which then undergoes a rearrangement to form this compound. Reductive amination involves the reaction of an aldehyde or ketone with an amine, followed by reduction to form this compound. Ring-closing metathesis involves the reaction of a diene with a dienophile in the presence of a catalyst to form the cyclic β-lactam ring of this compound.
Properties
IUPAC Name |
3,3-diphenylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFKZZHBPIWRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166388 | |
Record name | 2-Azetidinone, 3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15826-12-7 | |
Record name | 2-Azetidinone, 3,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azetidinone, 3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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